molecular formula C14H21N5S2 B2531621 2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868221-99-2

2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine

Cat. No. B2531621
CAS RN: 868221-99-2
M. Wt: 323.48
InChI Key: VJBTVBOVZJEGRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine involves several key steps. The starting compound, 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione, is alkylated with various alkyl halides to afford S-substituted 1,2,4-triazoles. These compounds can undergo further chemical transformations, such as cyclization in the presence of acetic anhydride or condensation with aromatic aldehydes, leading to a variety of heterocyclic compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic techniques. For instance, the vibrational spectral analysis of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was performed using FT-IR and FT-Raman spectroscopy. Computational methods, such as density functional theory (DFT), were employed to predict the equilibrium geometry and vibrational wave numbers. These studies provide insights into the stability of the molecule, charge delocalization, and hyperconjugative interactions, which are crucial for understanding the reactivity and potential biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, as evidenced by their ability to undergo various transformations. For example, the cyclization of 3-carboxymethylsulfanyl derivatives to thiazolo[3,2-b][1,2,4]triazol-3(2H)-ones and their subsequent reactions with aromatic aldehydes to yield 6-[(1-aryl)methylidene] derivatives demonstrate the potential for creating a wide array of chemical structures. Additionally, the ring-disclosure reaction with aniline to yield phenylcarbamoyl derivatives indicates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups, such as the pyrimidine ring, sulfur atoms, and nitrile groups, contribute to their chemical behavior. Theoretical predictions of nonlinear optical behavior and molecular electrostatic potential (MEP) analysis reveal the distribution of charges within the molecule, which is important for understanding interactions with biological targets. Molecular docking studies suggest that these compounds may exhibit inhibitory activity against certain proteins, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Synthesis Methods and Transformations

  • Synthesis of 2,4,6-Trisubstituted Pyrimidines: New 2,4,6-trisubstituted pyrimidines have been synthesized by condensation processes. This methodology could be relevant for generating derivatives of the mentioned compound for various research applications (Arutyunyan, 2013).
  • Creation of Pyrazolo and Triazolo Pyrimidines: A study described the synthesis of pyrazolo[1,5-a]pyrimidine and triazolo[4,5-d]pyrimidine derivatives, indicating a method for creating complex structures that could be applied to similar compounds for research purposes (Avasthi et al., 2014).

Biological and Chemical Properties

  • Antimicrobial Evaluation: Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This suggests the potential for similar structures to be explored for antimicrobial properties (Alsaedi et al., 2019).
  • Conformational Analysis: Studies on the conformational aspects of pyrimidine derivatives, such as folded conformations due to arene interactions, provide insights into the structural dynamics that could influence the biological activity of related compounds (Avasthi et al., 2014).

Potential Applications in Drug Development

  • Novel Anti-Helicobacter pylori Agents: Research into novel structures derived from benzimidazole as anti-Helicobacter pylori agents reveals the therapeutic potential of pyrimidine derivatives in treating bacterial infections (Carcanague et al., 2002).

Future Directions

The future research on this compound could involve further exploration of its biological activities, as well as optimization of its synthesis to improve yields and reduce costs. Additionally, the development of analogs with improved properties could also be a focus .

properties

IUPAC Name

2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5S2/c1-6-11(4)21-14-18-17-12(19(14)5)8-20-13-15-9(2)7-10(3)16-13/h7,11H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBTVBOVZJEGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325024
Record name 2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

868221-99-2
Record name 2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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